12-Aminoundec-8-enoic acid
Description
12-Aminoundec-8-enoic acid is a synthetic amino acid derivative characterized by an 11-carbon backbone (undecanoic acid) with an amino group at position 12 and a double bond at position 6. For instance, 11-Aminoundecanoic acid (CAS 2432-99-7) shares a similar carbon chain length but lacks the double bond . The presence of the double bond in this compound likely influences its conformational flexibility and reactivity, distinguishing it from saturated analogs.
Properties
CAS No. |
70994-20-6 |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
(E)-12-aminododec-8-enoic acid |
InChI |
InChI=1S/C12H23NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h3,5H,1-2,4,6-11,13H2,(H,14,15)/b5-3+ |
InChI Key |
FMVVIUIXLUEFHM-HWKANZROSA-N |
Isomeric SMILES |
C(CCCC(=O)O)CC/C=C/CCCN |
Canonical SMILES |
C(CCCC(=O)O)CCC=CCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-aminoundec-8-enoic acid typically involves the following steps:
Starting Material: The process begins with undecenoic acid, which is commercially available.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH to ensure the selective introduction of the amino group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 12-Aminoundec-8-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or osmium tetroxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Halides or other nucleophiles for substitution reactions.
Major Products:
Epoxides: Formed from the oxidation of the double bond.
Primary Amines: Resulting from the reduction of the amino group.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Scientific Research Applications
12-Aminoundec-8-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 12-aminoundec-8-enoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The amino group can interact with enzymes and receptors, influencing their activity.
Pathways: The compound can participate in metabolic pathways, leading to the formation of bioactive metabolites.
Comparison with Similar Compounds
Table 1: Structural Properties of Selected Amino Acids
| Compound Name | Carbon Chain Length | Amino Group Position | Double Bond Position | CAS Number | Molecular Formula |
|---|---|---|---|---|---|
| 12-Aminoundec-8-enoic acid* | 11 | 12 | 8 | Not Available | C₁₁H₂₁NO₂ |
| 11-Aminoundecanoic acid | 11 | 11 | None | 2432-99-7 | C₁₁H₂₃NO₂ |
| 8-Aminooctanoic acid | 8 | 8 | None | 1002-57-9 | C₈H₁₇NO₂ |
| 12-Aminolauric acid | 12 | 12 | None | 693-57-2 | C₁₂H₂₅NO₂ |
| (R)-2-Aminonon-8-enoic acid | 9 | 2 | 8 | Not Available† | C₉H₁₇NO₂ |
*Inferred structure based on nomenclature; †See Ref: 10-F549613 in .
Key Observations :
- Compared to 12-Aminolauric acid (12 carbons), the shorter chain length of this compound may reduce hydrophobicity, affecting solubility and bioavailability .
Physicochemical and Stability Properties
Table 2: Physicochemical Data
‡Inferred from similar unsaturated analogs (e.g., 10-oxodec-8-enoic acid, which is hydrophobic ).
Key Observations :
- The double bond in this compound may lower its melting point compared to saturated analogs, as seen in hydroxy- and oxo-derivatives (e.g., 51–52°C for (9E,12R)-12-Hydroxyoctadec-9-enoic acid ).
- Limited water solubility is a common trait among long-chain amino acids, suggesting formulation challenges in aqueous systems .
Key Observations :
- Saturated analogs like 11-Aminoundecanoic acid exhibit moderate microbial utilization, suggesting that the double bond in this compound might alter metabolic pathways or transport efficiency .
- The lack of toxicity data for most analogs highlights the need for further safety evaluations, particularly for unsaturated derivatives .
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